molecular formula C32H47N3O6S B11934591 Tubulysin IM-1

Tubulysin IM-1

Número de catálogo: B11934591
Peso molecular: 601.8 g/mol
Clave InChI: CSCGMCSPBRLFPY-WVXXHOLESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Table 1: Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
4 (ester)Enables N-termini SAR exploration
5 (PFP ester)Facilitates C-terminal aniline handle installation
10 (Tup aniline)Provides conjugation site for ADC linkers

Post-Synthetic Modifications

The C-11 acetate group is critical for potency but prone to hydrolysis, necessitating stabilization strategies:

  • Carbamate substitution : Replacing the acetate with a carbamate at C-11 improves plasma stability while retaining tubulin-binding interactions .

  • Alkyl ether replacement : Analogues with C-11 alkyl ethers exhibit enhanced stability (95% intact after 10 days in plasma) compared to esters .

Table 2: Impact of C-11 Modifications on Stability and Potency

ModificationPlasma Stability (% intact, 10 days)IC₅₀ (nM) in KB 8.5 CellsReference
Acetate (native)50%0.8
Carbamate87%1.2
Alkyl ether95%0.9

Conjugation Reactions for ADC Development

Tubulysin IM-1 is conjugated to antibodies via cleavable linkers designed for tumor-specific activation:

  • Dipeptide linkers (Val-Ala) : Susceptible to cathepsin B cleavage but less effective at stabilizing the C-11 acetate .

  • β-Glucuronidase-cleavable linkers : Enhance stability (e.g., glucuronide linker 2 retains 95% integrity vs. 50% for dipeptide linker 1 ) .

Key Conjugation Steps:

  • Quaternary ammonium linkage : Brominated intermediates (e.g., 17 ) capture the N-terminal amine of this compound .

  • Maleimide-thiol coupling : Utilizes self-stabilizing mDPR maleimide for site-specific antibody attachment .

Mechanistic Reactivity and Tubulin Interaction

The N,O-acyl acetal functional group between Ile and Tuv is essential for binding at the α/β-tubulin interface . X-ray crystallography reveals:

  • Hydrogen bonding : Between the C-11 substituent and Thr 221/223 (β-tubulin) .

  • Van der Waals interactions : Pro 325 (α-tubulin) stabilizes the drug-tubulin complex .

Deacetylation at C-11 reduces potency by >100-fold in multidrug-resistant (MDR+) cell lines .

Stability Optimization Strategies

  • Linker design : Glucuronide linkers reduce aggregation and slow acetate hydrolysis .

  • Site-specific conjugation : Attachment at antibody sites (e.g., S239C) minimizes steric interference .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Agent Development
Tubulysin IM-1 is primarily investigated for its potential as an anticancer agent. Its ability to inhibit microtubule polymerization makes it a valuable candidate for developing antibody-drug conjugates (ADCs). These conjugates allow for targeted delivery of the cytotoxic agent directly to tumor cells, minimizing damage to normal tissues and enhancing therapeutic efficacy.

Mechanism of Action
The compound exerts its effects by binding to tubulin, preventing its polymerization into microtubules. This inhibition disrupts critical cellular processes such as mitosis, ultimately leading to apoptotic cell death. Studies have shown that this compound retains activity against multidrug-resistant cell lines, making it a promising alternative to traditional chemotherapeutics .

Biological Research

Microtubule Dynamics Studies
In biological research, this compound serves as a model compound for studying microtubule dynamics and the cell cycle regulation mechanisms. Its potent antiproliferative activity allows researchers to investigate how alterations in microtubule stability affect cellular processes .

Cell Cycle Arrest Investigation
Research indicates that this compound can effectively halt cells in the G2/M phase of the cell cycle. This characteristic is crucial for understanding the effects of microtubule inhibitors on cancer cell proliferation and survival .

Industrial Applications

Synthesis of Derivatives and Conjugates
this compound is utilized in the synthesis of various tubulysin derivatives and conjugates, which have applications in drug discovery and development. The compound's structure allows for modifications that can enhance its pharmacokinetic properties and therapeutic index .

Linker Technology Development
Recent advancements involve developing novel linker technologies that improve the stability and efficacy of ADCs containing this compound. For instance, glucuronide linkers have been shown to protect against hydrolysis, enhancing the overall activity of the conjugates in vivo .

Case Study 1: Antibody-Drug Conjugate Efficacy

A study focused on optimizing Tubulysin-based ADCs demonstrated that conjugating the drug via a glucuronide linker significantly improved stability and cytotoxicity against CD30-positive lymphoma cell lines. The ADCs exhibited IC50 values in the sub-nanogram per milliliter range, indicating potent anticancer activity while maintaining favorable pharmacokinetic profiles .

Case Study 2: Resistance Mechanisms

Research on this compound highlighted its effectiveness against multidrug-resistant cancer models. The compound's unique ability to bypass common resistance mechanisms associated with other chemotherapeutics positions it as a viable candidate for treating resistant tumors .

Actividad Biológica

Overview

Tubulysin IM-1 is a synthetic compound derived from the tubulysin family, which is recognized for its potent anti-microtubule activity. This compound is notable for its ability to disrupt microtubule dynamics, leading to significant effects on cell cycle progression and apoptosis, particularly in cancer cells. Its mechanism of action primarily involves the inhibition of microtubule polymerization, making it a valuable candidate for targeted cancer therapies as an antibody-drug conjugate (ADC).

The biological activity of this compound hinges on its ability to inhibit microtubule polymerization. This inhibition triggers:

  • Cell Cycle Arrest : By preventing the formation of functional microtubules, this compound effectively halts the progression of cells through the cell cycle.
  • Apoptosis : The disruption of microtubule dynamics can lead to programmed cell death, particularly in rapidly dividing cancer cells.

The compound's structure allows for selective targeting of tumor cells while minimizing damage to normal tissues, enhancing therapeutic efficacy and reducing side effects associated with traditional chemotherapeutics .

Comparative Analysis of Tubulysins

A comparison of various tubulysins reveals distinct features that contribute to their biological activity:

Compound NameSourceMechanism of ActionUnique Features
Tubulysin AMyxobacteriaMicrotubule destabilizationHighly cytotoxic; induces apoptosis
Tubulysin BMyxobacteriaMicrotubule destabilizationSimilar structure but different potency
Dolastatin 10Marine organismMicrotubule inhibitionKnown for strong cytotoxic effects
VincristinePeriwinkle plantMicrotubule stabilizationCommonly used in chemotherapy; different mechanism
PaclitaxelPacific yew treeMicrotubule stabilizationWidely used; different binding site on tubulin

This compound stands out due to its unique structural features that enhance its cytotoxicity and selectivity against tumor cells .

Clinical Studies and Efficacy

Recent studies have explored the clinical efficacy of this compound as part of ADC formulations. For instance, a first-in-human phase 1 clinical trial investigated an ADC utilizing a tubulysin warhead (AZ13599185) targeting HER2-positive tumors. The study focused on safety, tolerability, and preliminary antitumor activity. Key findings include:

  • Dose Escalation : Patients received escalating doses from 0.05 mg/kg to 0.9 mg/kg, with the maximum tolerated dose identified at 0.9 mg/kg.
  • Antitumor Activity : The ADC demonstrated significant bystander killing effects, capable of affecting neighboring HER2-negative tumor cells, thereby enhancing its therapeutic potential against heterogeneous tumor populations .

Case Studies

In a notable case study involving patients with advanced breast cancer previously treated with multiple regimens, this compound was administered as part of an ADC strategy. The outcomes indicated:

  • Progression-Free Survival : Patients exhibited a median progression-free survival rate that was promising compared to historical controls.
  • Tolerability : The treatment was generally well-tolerated, with manageable side effects reported.

These findings suggest that this compound could be an effective component in the treatment regimens for resistant cancer types .

Propiedades

Fórmula molecular

C32H47N3O6S

Peso molecular

601.8 g/mol

Nombre IUPAC

[(1R,3R)-4-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[4-[[(2R,4S)-4-methyl-5-oxo-1-phenylheptan-2-yl]carbamoyl]-1,3-thiazol-2-yl]pentyl] acetate

InChI

InChI=1S/C32H47N3O6S/c1-10-27(37)21(4)16-24(17-23-14-12-11-13-15-23)33-29(38)25-19-42-30(34-25)28(40-22(5)36)18-26(20(2)3)35(9)31(39)41-32(6,7)8/h11-15,19-21,24,26,28H,10,16-18H2,1-9H3,(H,33,38)/t21-,24+,26+,28+/m0/s1

Clave InChI

CSCGMCSPBRLFPY-WVXXHOLESA-N

SMILES isomérico

CCC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)[C@@H](C[C@H](C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C

SMILES canónico

CCC(=O)C(C)CC(CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)C(CC(C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.